Cas no 1202076-02-5 (2-(azetidin-3-yl)acetic acid; trifluoroacetic acid)

2-(azetidin-3-yl)acetic acid; trifluoroacetic acid 化学的及び物理的性質
名前と識別子
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- 2,2,2-Trifluoroacetic acid compound with 2-(azetidin-3-yl)acetic acid (1:1)
- 3-Azetidineacetic acid trifluoroacetate
- 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid
- 2-(Azetidin-3-yl)acetic acid 2,2,2-trifluoroacetate
- 2-(Azetidin-3-yl)acetic acid 2,2,2-Trifluoroacetic acid salt
- CSGNZLKPHTZPDM-UHFFFAOYSA-N
- SB10068
- PC420016
- AK170578
- 2-(azetidin-3-yl)acetic acid trifluoroacetate
- 2-(azetidin-3-yl)acetic acid;trif
- 1202076-02-5
- EN300-1167135
- 2-(azetidin-3-yl)acetic acid trifluoroacetic acid salt
- 2-(azetidin-3-yl)acetic acid;2,2,2-trifluoroacetic acid
- SCHEMBL1663586
- CS-0052252
- 2-(azetidin-3-yl)acetic acid trifluoroacetic acid
- AKOS025290773
- 3-Azetidineacetic acid trifluoroacetate, AldrichCPR
- 2-(azetidin-3-yl)acetic acid trifluoroacetic acid
- 2-(azetidin-3-yl)acetic acid;trifluoroacetic acid
- AS-33411
- 2-(Azetidin-3-yl)acetic acid; 2,2,2-trifluoroacetic acid
- MFCD27986865
- 2-(Azetidin-3-yl)aceticacid2,2,2-Trifluoroaceticacidsalt
-
- MDL: MFCD27986865
- インチ: 1S/C5H9NO2.C2HF3O2/c7-5(8)1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7)
- InChIKey: CSGNZLKPHTZPDM-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(F)F.OC(CC1CNC1)=O
計算された属性
- 精确分子量: 229.05619229g/mol
- 同位素质量: 229.05619229g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 8
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.6
2-(azetidin-3-yl)acetic acid; trifluoroacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D494113-5G |
2-(azetidin-3-yl)acetic acid; trifluoroacetic acid |
1202076-02-5 | 97% | 5g |
$140 | 2024-05-23 | |
eNovation Chemicals LLC | D494113-10G |
2-(azetidin-3-yl)acetic acid; trifluoroacetic acid |
1202076-02-5 | 97% | 10g |
$225 | 2024-05-23 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD300188-1g |
2-(Azetidin-3-yl)acetic acid 2,2,2-Trifluoroacetic acid salt |
1202076-02-5 | 95+% | 1g |
¥392.00 | 2021-08-18 | |
Chemenu | CM105993-5g |
2-(azetidin-3-yl)acetic acid; trifluoroacetic acid |
1202076-02-5 | 95+% | 5g |
$240 | 2021-06-09 | |
Chemenu | CM105993-10g |
2-(azetidin-3-yl)acetic acid; trifluoroacetic acid |
1202076-02-5 | 95+% | 10g |
$396 | 2021-06-09 | |
Apollo Scientific | PC420016-1g |
3-Azetidineacetic acid trifluoroacetate |
1202076-02-5 | 95% | 1g |
£125.00 | 2025-02-21 | |
Enamine | EN300-1167135-0.5g |
2-(azetidin-3-yl)acetic acid, trifluoroacetic acid |
1202076-02-5 | 95% | 0.5g |
$28.0 | 2023-06-08 | |
abcr | AB453251-1g |
3-Azetidineacetic acid trifluoroacetate, 95%; . |
1202076-02-5 | 95% | 1g |
€122.50 | 2025-02-16 | |
Enamine | EN300-1167135-10.0g |
2-(azetidin-3-yl)acetic acid, trifluoroacetic acid |
1202076-02-5 | 95% | 10g |
$217.0 | 2023-06-08 | |
abcr | AB453251-10g |
3-Azetidineacetic acid trifluoroacetate, 95%; . |
1202076-02-5 | 95% | 10g |
€380.50 | 2025-02-16 |
2-(azetidin-3-yl)acetic acid; trifluoroacetic acid 関連文献
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Thomas Saal,Ralf Haiges,Karl O Christe Dalton Trans. 2023 52 18143
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2. Membrane glycomics reveal heterogeneity and quantitative distribution of cell surface sialylationDiane Dayoung Park,Gege Xu,Maurice Wong,Chatchai Phoomak,Mingqi Liu,Nathan E. Haigh,Sopit Wongkham,Pengyuan Yang,Emanual Maverakis,Carlito B. Lebrilla Chem. Sci. 2018 9 6271
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Eric W. Price,Jacqueline F. Cawthray,Michael J. Adam,Chris Orvig Dalton Trans. 2014 43 7176
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A. S. Bathe,A. Sanz Arjona,A. Regan,C. Wallace,C. R. Nerney,N. O'Donoghue,J. M. Crosland,T. Simonian,R. I. Walton,P. W. Dunne Nanoscale Adv. 2022 4 5343
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S. M. Balasekaran,A. Hagenbach,M. Drees,U. Abram Dalton Trans. 2017 46 13544
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Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
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Joseph Zakzeski,Sarah Burton,Andrew Behn,Martin Head-Gordon,Alexis T. Bell Phys. Chem. Chem. Phys. 2009 11 9903
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Manjusha Boda,G. Naresh Patwari Phys. Chem. Chem. Phys. 2022 24 5879
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Xu Jia,Cong Liu,Xuetong Xu,Fuying Wang,Weiwei Li,Liuxue Zhang,Shuyan Jiao,Genxing Zhu,Xiulian Wang RSC Adv. 2023 13 19140
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Michael S. Webster-Gardiner,Ross Fu,George C. Fortman,Robert J. Nielsen,T. Brent Gunnoe,William A. Goddard III Catal. Sci. Technol. 2015 5 96
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acids
2-(azetidin-3-yl)acetic acid; trifluoroacetic acidに関する追加情報
Professional Introduction to 2-(azetidin-3-yl)acetic acid and trifluoroacetic acid (CAS No 1202076-02-5)
2-(azetidin-3-yl)acetic acid and trifluoroacetic acid are two significant compounds in the field of pharmaceutical chemistry, each with unique properties and applications. This introduction provides a comprehensive overview of these compounds, highlighting their chemical structures, synthesis methods, and recent advancements in their use within medicinal chemistry and biotechnology.
The molecular structure of 2-(azetidin-3-yl)acetic acid (CAS No 1202076-02-5) features a cyclic azetidine ring linked to an acetic acid moiety. This structural motif is particularly interesting due to its potential as a pharmacophore in drug design. The azetidine ring, a five-membered heterocycle containing two carbon atoms and one nitrogen atom, introduces rigidity and specific spatial orientation that can be exploited to enhance binding affinity to biological targets. The acetic acid side chain provides a polar functional group that can interact with various biological systems, making this compound a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. The 2-(azetidin-3-yl)acetic acid scaffold has been explored in several studies for its potential as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in inflammatory pathways. The nitrogen atom in the azetidine ring can form hydrogen bonds with key residues in protein targets, enhancing the efficacy of the resulting drug candidates. Additionally, the acetic acid moiety can be further modified to introduce additional functional groups, such as amides or esters, which can fine-tune the pharmacological properties of the final product.
Trifluoroacetic acid, on the other hand, is a fluorinated carboxylic acid known for its strong acidic properties and unique reactivity. Its molecular structure includes a trifluoromethyl group (-CF₃), which significantly influences its chemical behavior. The presence of fluorine atoms increases the acidity of the carboxylic group compared to its non-fluorinated counterpart, making it an excellent reagent for deprotonation reactions and synthetic transformations.
The applications of trifluoroacetic acid in pharmaceutical chemistry are diverse. It is commonly used as a scavenger for strong bases in organic synthesis and as an intermediate in the production of fluorinated compounds, which are prevalent in modern medicinal chemistry due to their enhanced metabolic stability and bioavailability. Recent studies have demonstrated its utility in the synthesis of protease inhibitors, where the trifluoromethyl group can improve binding affinity by increasing lipophilicity and reducing pKa values.
The combination of 2-(azetidin-3-yl)acetic acid and trifluoroacetic acid offers intriguing possibilities for the development of hybrid molecules with enhanced pharmacological properties. For example, researchers have explored the use of trifluoroacetic acid derivatives as acylating agents to introduce modified acetic acid side chains onto azetidine-based scaffolds. These hybrid compounds have shown promise in preclinical studies as inhibitors of kinases and other enzymes relevant to cancer therapy. The trifluoromethyl group can enhance binding interactions by improving hydrophobicity, while the azetidine ring provides structural constraints that optimize receptor binding.
The synthesis of these compounds involves well-established chemical methodologies. 2-(Azetidin-3-yl)acetic acid can be synthesized through cyclization reactions involving aziridines or through nucleophilic substitution reactions on appropriately substituted precursors. On the other hand, trifluoroacetic acid is typically produced via fluorination reactions or by hydrolysis of trifluoroacetates derived from petrochemical sources or through more sustainable routes involving renewable feedstocks.
In conclusion, both 2-(azetidin-3-yl)acetic acid (CAS No 1202076-02-5) and trifluoroacetic acid are valuable compounds with significant potential in pharmaceutical research and drug development. Their unique structural features make them versatile tools for medicinal chemists seeking to design novel therapeutics targeting various diseases. As research continues to uncover new applications for these compounds, their importance in advancing therapeutic strategies is likely to grow even further.
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